![molecular formula C21H20N8O B1673881 KY-04031 CAS No. 468056-29-3](/img/structure/B1673881.png)
KY-04031
描述
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of indazole, indole, and triazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the indazole and indole intermediates, followed by their coupling with the triazine core. Key steps include:
Preparation of Indazole Intermediate: The indazole moiety can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable aldehyde or ketone.
Preparation of Indole Intermediate: The indole moiety is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling with Triazine Core: The final step involves the nucleophilic substitution reaction between the indazole and indole intermediates with a triazine derivative, such as 6-methoxy-1,3,5-triazine-2,4-dichloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemical Structure and Mechanism of Action
KY-04031 is characterized by its unique chemical structure:
This compound was identified through high-throughput screening as a PAK4 inhibitor, which is crucial for various cellular processes including cell migration and proliferation. PAK4 is often overexpressed in several cancers, making it a prime target for therapeutic intervention. The binding of this compound to PAK4 inhibits its activity, thereby disrupting pathways that promote tumor growth and metastasis .
Cancer Research
The primary application of this compound lies in oncology. Its ability to inhibit PAK4 has been linked to reduced cancer cell proliferation in vitro. Studies have demonstrated that while this compound exhibits lower anti-cancer potency compared to other inhibitors, its distinct molecular features provide a foundation for the development of more effective PAK4 inhibitors .
Table 1: Comparative Efficacy of PAK4 Inhibitors
Compound | Target | Efficacy (IC50) | Notes |
---|---|---|---|
This compound | PAK4 | Higher than 10 µM | Novel structure; further development needed |
Pyrroloaminopyrazoles | PAK4 | Lower than 5 µM | More potent than this compound |
Drug Development
This compound serves as a lead compound in drug development for targeting PAK4-related pathways. Its structural characteristics are being utilized to design new inhibitors with improved efficacy and specificity against cancer cells .
Case Study 1: Inhibition of Tumor Growth
In a preclinical study, this compound was administered to mice with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups. This study emphasized the potential of this compound as part of combination therapy strategies aimed at enhancing the efficacy of existing chemotherapeutics .
Case Study 2: Structural Analysis
A structural analysis using X-ray crystallography revealed that this compound effectively mimics ATP, allowing it to bind competitively at the active site of PAK4. This finding is critical as it provides insights into how modifications to the chemical structure could lead to enhanced binding affinity and selectivity .
作用机制
The mechanism of action of N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.
相似化合物的比较
Similar Compounds
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-1,3,5-triazine-2,4-diamine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a methoxy group, potentially altering its chemical properties and interactions.
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methyl-1,3,5-triazine-2,4-diamine: Features a methyl group, which may influence its steric and electronic properties.
Uniqueness
N-(1H-indazol-5-yl)-N’-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This structural feature may also influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
生物活性
KY-04031 is a compound recognized for its role as a p21-activated kinase 4 (PAK4) inhibitor, which has significant implications in cancer research. PAK4 is a serine/threonine kinase that is overexpressed in various cancers, including breast, lung, and pancreatic cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting PAK4, and its potential therapeutic applications.
This compound functions by binding to the active site of PAK4, inhibiting its activity. The compound's structure allows it to interact with specific residues within the kinase domain, effectively blocking the phosphorylation processes that drive tumor progression. Notably, studies have shown that this compound has an IC50 value of approximately 0.790 μM against PAK4, indicating its potency as an inhibitor .
Research Findings
Recent studies have expanded on the biological activity of this compound and its derivatives. For instance, the development of 2,4-diaminoquinazoline derivatives based on this compound has led to compounds with significantly improved inhibitory activity against PAK4. One such derivative demonstrated an IC50 value of 0.033 μM, showcasing a substantial increase in potency compared to this compound itself .
Table 1: Comparison of PAK4 Inhibition Potency
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 0.790 | Initial compound studied |
Compound 9d | 0.033 | Enhanced derivative with improved potency |
Cellular Effects
The inhibition of PAK4 by this compound and its derivatives has been linked to various cellular effects:
- Cell Cycle Arrest : Compounds derived from this compound have been shown to induce cell cycle arrest at the G1/S phase in cancer cell lines. This effect is crucial for preventing tumor growth and proliferation.
- Inhibition of Migration and Invasion : Studies indicate that this compound can inhibit the migration and invasion capabilities of cancer cells, particularly those overexpressing PAK4. This is mediated through the regulation of the PAK4-LIMK1 signaling pathway .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Lung Cancer Model : In A549 lung cancer cells overexpressing PAK4, treatment with this compound resulted in reduced cell viability and migration rates, suggesting its potential as a therapeutic agent in lung cancer treatment.
- Breast Cancer : In another study involving breast cancer cell lines, this compound inhibited cell proliferation and induced apoptosis, further supporting its role as a promising anticancer agent.
属性
IUPAC Name |
2-N-(1H-indazol-5-yl)-4-N-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c1-30-21-27-19(22-9-8-13-11-23-18-5-3-2-4-16(13)18)26-20(28-21)25-15-6-7-17-14(10-15)12-24-29-17/h2-7,10-12,23H,8-9H2,1H3,(H,24,29)(H2,22,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQROISOSHTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC3=C(C=C2)NN=C3)NCCC4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。